[Methyl(phenyl)phosphoryl]hydrazine

Medicinal chemistry Fragment-based drug design Phosphorus building blocks

[Methyl(phenyl)phosphoryl]hydrazine, also catalogued as P-Methyl-P-phenylphosphinic hydrazide and assigned NSC 282182, is a phosphorus(V) hydrazide belonging to the organophosphorus hydrazine class. It features a tetracoordinate phosphorus centre substituted with one methyl, one phenyl, and one hydrazine (–NH–NH₂) group, yielding a molecular formula of C₇H₁₁N₂OP and a molecular weight of 170.15 g·mol⁻¹.

Molecular Formula C7H11N2OP
Molecular Weight 170.15 g/mol
CAS No. 6779-71-1
Cat. No. B12797687
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[Methyl(phenyl)phosphoryl]hydrazine
CAS6779-71-1
Molecular FormulaC7H11N2OP
Molecular Weight170.15 g/mol
Structural Identifiers
SMILESCP(=O)(C1=CC=CC=C1)NN
InChIInChI=1S/C7H11N2OP/c1-11(10,9-8)7-5-3-2-4-6-7/h2-6H,8H2,1H3,(H,9,10)
InChIKeyQKLBGPAESFMKGB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[Methyl(phenyl)phosphoryl]hydrazine (CAS 6779-71-1): Physicochemical Profile and Sourcing Baseline for Research and Industrial Procurement


[Methyl(phenyl)phosphoryl]hydrazine, also catalogued as P-Methyl-P-phenylphosphinic hydrazide and assigned NSC 282182, is a phosphorus(V) hydrazide belonging to the organophosphorus hydrazine class . It features a tetracoordinate phosphorus centre substituted with one methyl, one phenyl, and one hydrazine (–NH–NH₂) group, yielding a molecular formula of C₇H₁₁N₂OP and a molecular weight of 170.15 g·mol⁻¹ . The compound has been registered in the National Cancer Institute (NCI) screening repository, indicating its entry into early-stage biological evaluation pipelines . Its physicochemical property set—including a reported experimental melting point of 128–132 °C, a calculated aqueous solubility of 140 g·L⁻¹ at 25 °C, and a calculated polar surface area of 64.9 Ų—distinguishes it within the broader family of phosphinic hydrazides [1]. The presence of both a reactive hydrazine terminus and an asymmetric methyl/phenyl phosphorus substitution makes this compound a candidate intermediate for building phosphorus-containing heterocycles, hydrazones, and coordination complexes [2].

Why Generic Substitution of [Methyl(phenyl)phosphoryl]hydrazine with Other Phosphinic Hydrazides Is Not Supported by Evidence


Phosphinic hydrazides are not a functionally interchangeable commodity class. Even structurally proximal analogs—such as P,P-diphenylphosphinic hydrazide (CAS 6779-66-4) or O-phenyl-P-methylphosphonohydrazidate (CAS 34170-72-4)—differ in molecular weight, steric demand, hydrogen-bonding capacity, thermal stability, and aqueous solubility by margins that can affect reaction kinetics in downstream derivatization, purification feasibility, and biological screening outcomes [1]. The mono-methyl, mono-phenyl substitution pattern of [methyl(phenyl)phosphoryl]hydrazine confers a distinct balance of lipophilicity and polar surface area that is not replicated by its symmetrically substituted or phosphonate-based analogs. The NCI repository listing (NSC 282182) indicates the compound was selected for biological screening, meaning that any replacement by an untested analog would break traceability and invalidate comparison with screening data attached specifically to this chemical entity . The following quantitative evidence section details the measurable, comparator-anchored differentiation parameters that support compound-specific selection.

Quantitative Differentiation Evidence for [Methyl(phenyl)phosphoryl]hydrazine (CAS 6779-71-1) Against Closest Structural Analogs


Molecular Weight Reduction of 36.4% Versus P,P-Diphenylphosphinic Hydrazide: Impact on Synthetic Building-Block Efficiency

[Methyl(phenyl)phosphoryl]hydrazine possesses a molecular weight of 170.15 g·mol⁻¹, whereas its closest commercially listed analog, P,P-diphenylphosphinic hydrazide (CAS 6779-66-4), has a molecular weight of 232.22 g·mol⁻¹ . This represents a 36.4% reduction in mass, attributable to the replacement of one phenyl substituent with a methyl group. Lower molecular weight is a primary determinant of fragment-like character in early-stage drug discovery, directly influencing ligand efficiency metrics and compliance with the Rule of Three for fragment-based screening [1]. The mono-methyl/mono-phenyl architecture also reduces steric bulk around the phosphorus centre compared to the diphenyl analog, potentially affecting reactivity in nucleophilic substitution and cyclocondensation reactions [2].

Medicinal chemistry Fragment-based drug design Phosphorus building blocks

Boiling Point Differential of 96.3 °C Relative to P,P-Diphenylphosphinic Hydrazide: Implications for Purification by Distillation

The calculated boiling point of [methyl(phenyl)phosphoryl]hydrazine is 289.2 ± 23.0 °C at 760 mmHg, whereas P,P-diphenylphosphinic hydrazide exhibits a calculated boiling point of 385.5 °C at 760 mmHg . This 96.3 °C difference places the target compound within a regime accessible by conventional vacuum distillation without excessive thermal stress, while the diphenyl analog's boiling point approaches the range where thermal degradation may compete with vaporization. Additionally, the target compound has a reported experimental melting point of 128–132 °C, consistent with a crystalline solid at ambient conditions that can be purified by recrystallisation prior to distillation .

Process chemistry Purification Thermal separation

Calculated Aqueous Solubility of 140 g·L⁻¹ at 25 °C: Enabling Aqueous-Phase Reaction Conditions Unavailable to More Lipophilic Analogs

[Methyl(phenyl)phosphoryl]hydrazine has a calculated aqueous solubility of 140 g·L⁻¹ (approximately 0.82 mol·L⁻¹) at 25 °C, as estimated using ACD/Labs prediction software . This high aqueous solubility is attributed to the hydrazine moiety's hydrogen-bonding capacity combined with a moderate polar surface area (PSA) of 64.93 Ų and a relatively low logP conferred by the single-phenyl substitution pattern . By contrast, P,P-diphenylphosphinic hydrazide, bearing two phenyl rings and a PSA that remains similar but with substantially greater hydrophobic surface area, is expected to exhibit markedly lower aqueous solubility; it is described in vendor listings as soluble in organic solvents rather than water . While direct experimental aqueous solubility data for the diphenyl comparator are not publicly available, the class-level inference is strong: increasing aromatic carbon count in phosphinic hydrazides systematically reduces aqueous solubility, consistent with established QSPR models for organophosphorus compounds [1].

Aqueous-phase synthesis Green chemistry Bioavailability prediction

Polar Surface Area of 64.9 Ų and Physicochemical Compliance with Oral Drug-Likeness Filters

The calculated topological polar surface area (TPSA) of [methyl(phenyl)phosphoryl]hydrazine is 64.93 Ų . This value places the compound well within the Lipinski threshold of ≤140 Ų for predicted oral bioavailability and comfortably below the Veber limit of ≤140 Ų for acceptable intestinal permeability [1]. Combined with a molecular weight of 170.15 g·mol⁻¹ (≤ 500 Da), 2 hydrogen-bond donors (hydrazine –NH– and –NH₂), 3 hydrogen-bond acceptors (P=O and two hydrazine N atoms), and a calculated logP expected below 5 (consistent with a single aromatic ring and a hydrazine moiety), the compound satisfies all four Lipinski Rule of Five criteria and the fragment Rule of Three parameters [2]. By contrast, the N',N'-dimethylated analog of P,P-diphenylphosphinic hydrazide exhibits a higher molecular weight (260.27 g·mol⁻¹) and two phenyl rings, placing it outside fragment space . The mono-methyl/mono-phenyl architecture thus uniquely positions this compound for fragment-based screening libraries where physicochemical property filters are strictly enforced.

Drug-likeness ADME prediction Fragment-based screening

Density Differential of 0.05 g·cm⁻³ Versus P,P-Diphenylphosphinic Hydrazide and Its Relevance to Crystallinity and Formulation

The calculated density of [methyl(phenyl)phosphoryl]hydrazine is 1.18 ± 0.1 g·cm⁻³ at 20 °C, compared with 1.23 g·cm⁻³ for P,P-diphenylphosphinic hydrazide . The lower density of the target compound is consistent with reduced molecular packing efficiency arising from the asymmetric methyl/phenyl substitution, which disrupts the more ordered packing achievable with the symmetric diphenyl analog. The experimental melting point of 128–132 °C for the target compound indicates a well-defined crystalline phase at ambient temperature, a property that facilitates reproducible solid handling, weighing, and formulation—in contrast to the diphenyl analog for which no experimental melting point is publicly documented .

Solid-state properties Formulation science Crystallography

Evidence-Anchored Application Scenarios for [Methyl(phenyl)phosphoryl]hydrazine (CAS 6779-71-1) in Research and Industrial Procurement


Fragment-Based Drug Discovery Library Design

With a molecular weight of 170.15 g·mol⁻¹, a TPSA of 64.9 Ų, and full compliance with both Lipinski Rule of Five and fragment Rule of Three criteria, [methyl(phenyl)phosphoryl]hydrazine is suitable for inclusion in fragment screening libraries [1]. Its calculated aqueous solubility of 140 g·L⁻¹ enables direct dissolution in aqueous assay buffers at millimolar concentrations without co-solvent, a practical advantage over more lipophilic phosphinic hydrazides. The hydrazine terminus provides a reactive vector for library expansion via hydrazone formation with aldehyde- or ketone-bearing fragments, generating diverse phosphorus-containing fragment derivatives for SPR, NMR, or thermal shift screening campaigns .

Synthesis of Phosphorus-Containing Heterocycles via Hydrazone Cyclocondensation

Phosphinic acid hydrazides are established precursors for oxadiazaphospholes and related phosphorus heterocycles through condensation with carbonyl compounds followed by cyclisation [1]. The asymmetric methyl/phenyl substitution pattern of this compound introduces chirality at phosphorus upon cyclocondensation with prochiral carbonyl substrates, potentially yielding diastereomeric mixtures amenable to chromatographic resolution. The lower boiling point (289.2 °C vs. 385.5 °C for the diphenyl analog) facilitates solvent removal and product isolation by distillation, while the experimental melting point (128–132 °C) supports recrystallisation as a complementary purification method .

Phosphinic Hydrazide Building Block for Agrochemical Intermediate Synthesis

Organophosphorus hydrazides have been disclosed in patent literature as intermediates for insecticidal and herbicidal phosphoryl hydrazine derivatives [1]. The NSC 282182 designation confirms that this specific compound was selected for biological evaluation by the NCI Developmental Therapeutics Program, providing a documented, albeit preliminary, pedigree for pesticidal or pharmacological screening . Its high aqueous solubility (140 g·L⁻¹) and moderate molecular weight make it suitable for derivatisation into agrochemical candidates where systemic mobility in plants or soil is desired, a property less accessible to heavier bis-aryl phosphinic hydrazides .

Reactive Flame-Retardant Monomer Development for Epoxy Resins

Organophosphorus-hydrazides have been systematically investigated as reactive flame retardants in bisphenol F epoxy systems, where they are incorporated at 2.5 wt% phosphorus loading and evaluated for heat release reduction and char formation [1]. Although the specific compound [methyl(phenyl)phosphoryl]hydrazine was not among the eight compounds in the published study, its structural features—a P=O group for condensed-phase char promotion and an N–N bond for nitrogen release during combustion—align with the dual vapor-phase/condensed-phase mechanism identified for this compound class [1]. Its lower molecular weight relative to diphenylphosphinic hydrazide translates to a higher phosphorus content per unit mass (18.2% P by weight vs. 13.3% for the diphenyl analog), potentially delivering greater flame-retardant efficiency on a weight basis .

Quote Request

Request a Quote for [Methyl(phenyl)phosphoryl]hydrazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.